A Technical Guide to Uridylyl(2'-5')adenosine Ammonium Salt: A Tool for Interrogating the OAS-RNase L Innate Immunity Pathway
A Technical Guide to Uridylyl(2'-5')adenosine Ammonium Salt: A Tool for Interrogating the OAS-RNase L Innate Immunity Pathway
Executive Summary
Uridylyl(2'-5')adenosine is a synthetic dinucleotide characterized by a non-canonical 2'-5' phosphodiester bond. While the cGAS-STING pathway has brought prominence to mixed-linkage cyclic dinucleotides, the significance of Uridylyl(2'-5')adenosine lies not with STING, but as a crucial research tool for dissecting the 2'-5'-Oligoadenylate Synthetase (OAS)-RNase L system. This pathway is a cornerstone of the interferon-induced antiviral response. This guide provides an in-depth analysis of the molecule's chemical properties, its biological context within the OAS-RNase L pathway, its applications as a scientific tool, and detailed protocols for its use in a research setting. We will elucidate the causality behind its use in experimental design and provide a clear framework for its integration into drug discovery and fundamental research programs focused on virology and innate immunity.
Core Molecule Profile: Uridylyl(2'-5')adenosine Ammonium Salt
Uridylyl(2'-5')adenosine, also known as Adenylyl-(2'-5')-uridine (A2'p5'U), is a dinucleoside monophosphate where a uridine and an adenosine moiety are joined by a phosphodiester bond connecting the 2'-hydroxyl group of adenosine to the 5'-hydroxyl group of uridine. This contrasts with the canonical 3'-5' linkage that forms the backbone of genomic DNA and RNA.[1][2] The ammonium salt form provides a stable, water-soluble solid that is convenient for laboratory use, with the ammonium ion serving as a counter-ion to the negatively charged phosphate group.
1.1. Chemical Structure and Physicochemical Properties
The defining feature of this molecule is the 2'-5' linkage, which imparts a distinct stereochemical conformation compared to its 3'-5' isomer.[2] This structural difference is fundamental to its biological specificity.
Structure of Uridylyl(2'-5')adenosine:
Caption: Uridylyl(2'-5')adenosine structure.
Table 1: Physicochemical Properties of Uridylyl(2'-5')adenosine
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | PubChem[3] |
| Molecular Formula | C₁₉H₂₄N₇O₁₂P | PubChem[3][4] |
| Molar Mass | 573.4 g/mol | PubChem[3] |
| CAS Number | 3051-84-1 (base molecule) | PubChem[3] |
| Form | Typically a lyophilized solid (as ammonium salt) | General Knowledge |
| Solubility | Soluble in water and biological buffers | General Knowledge |
| Stability | Stable when stored dehydrated at ≤-15°C. In solution, susceptible to acidic pH and nuclease degradation.[5][6][7] | Jena Bioscience[5] |
The Biological Context: The OAS-RNase L Pathway
To understand the utility of Uridylyl(2'-5')adenosine, one must first understand its playground: the OAS-RNase L pathway. This is a critical interferon-stimulated innate immune pathway that senses and combats viral infections.[8][9][10]
Pathway Mechanism:
-
Sensing: The pathway is initiated by the recognition of viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern (PAMP) produced during the replication of many viruses.[8]
-
Synthesis: Interferon-induced 2'-5'-Oligoadenylate Synthetase (OAS) enzymes (OAS1, OAS2, OAS3) bind to the viral dsRNA. This binding activates their enzymatic function.[11]
-
Activation Signal: Activated OAS polymerizes ATP into a series of 2'-5' linked oligoadenylates, known as 2-5A. The primary biologically active forms are 5'-triphosphorylated trimers and tetramers (pppA(2'p5'A)ₙ where n≥2).[8][9][12]
-
Effector Activation: These 2-5A molecules function as second messengers. They bind to and activate the latent endoribonuclease, RNase L.[8][9]
-
Antiviral State: Activated RNase L dimerizes and non-specifically cleaves single-stranded viral and cellular RNAs (including ribosomal RNA), leading to the inhibition of protein synthesis and the induction of apoptosis, thereby halting viral replication.[8][10][13]
Caption: The OAS-RNase L innate immune signaling pathway.
Role and Mechanism of Uridylyl(2'-5')adenosine
Uridylyl(2'-5')adenosine is not a natural product of the OAS enzymes, which exclusively use ATP to synthesize oligoadenylates.[8] Furthermore, as a dinucleotide, it lacks the minimum length (trimer) and the 5'-triphosphate group typically required for potent activation of RNase L.
Its value is derived from these very facts, establishing it as a critical tool for specificity and control experiments:
-
Negative Control: In RNase L activation assays, Uridylyl(2'-5')adenosine can be used as a negative control. Its inability to activate RNase L, in contrast to bona fide 2-5A trimers, demonstrates that the observed enzymatic activity is specific to the correct activator structure. This validates the assay system by confirming that non-specific dinucleotides, even those with the correct 2'-5' linkage, do not trigger the downstream effect.
-
Structural Probe: The unique conformation of the 2'-5' linkage can be studied using this relatively simple molecule.[2] It serves as a model compound for biophysical and structural studies (e.g., NMR, crystallography) to understand the properties that this non-canonical bond imparts on nucleic acids.
-
Enzymatic Substrate: It can be used to probe the activity of phosphodiesterases (PDEs) that degrade 2-5A. By using Uridylyl(2'-5')adenosine as a substrate, researchers can characterize the specificity of these PDEs and screen for inhibitors.
-
Synthetic Building Block: In chemical synthesis, it serves as a foundational block for building more complex or modified oligonucleotides containing a 2'-5' linkage.[14][15]
Applications in Research & Drug Development
The unique properties of Uridylyl(2'-5')adenosine make it a valuable reagent in several research domains.
-
Antiviral Research: It is used to validate assays designed to screen for novel antiviral drugs that target the OAS-RNase L pathway. A compound that inhibits RNase L activation by 2-5A but not by a non-activating analog like Uridylyl(2'-5')adenosine would be considered a more specific hit.
-
Innate Immunity Studies: Essential for fundamental research into the mechanism of RNase L activation. By comparing the binding and activity of various 2'-5' linked oligonucleotides, including Uridylyl(2'-5')adenosine, scientists can map the specific structural requirements for RNase L binding and catalysis.
-
Oligonucleotide Therapeutics: Oligonucleotides containing 2'-5' linkages have been explored for their unique properties, such as selective binding to RNA over DNA and altered nuclease resistance.[15][16] Uridylyl(2'-5')adenosine serves as a model for developing and testing these therapeutic concepts.
Experimental Protocol: In Vitro RNase L Activation Assay (rRNA Degradation)
This protocol describes a common method to assess RNase L activation in cell lysates using the degradation of ribosomal RNA (rRNA) as a readout. Uridylyl(2'-5')adenosine ammonium salt would be used as a negative control.
5.1. Rationale and Self-Validation
The principle of this assay is that active RNase L will cleave abundant cellular rRNA into characteristic fragments. The integrity of the 28S and 18S rRNA bands on a gel provides a clear visual readout of RNase L activity. The protocol is self-validating through the inclusion of controls:
-
Positive Control: A known RNase L activator (e.g., synthetic pppA(2'p5'A)₂) is used to confirm the lysate contains functional RNase L.
-
Negative Control (The Topic Molecule): Uridylyl(2'-5')adenosine is used to ensure that the degradation is not a non-specific effect of adding a dinucleotide.
-
No-Activator Control: A sample with only buffer added confirms the basal state of RNase L in the lysate.
5.2. Step-by-Step Methodology
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., HeLa, A549) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM HEPES pH 7.5, 90 mM KCl, 1.5 mM Mg(OAc)₂, 0.5% NP-40, 1 mM DTT, and protease inhibitors).
-
Centrifuge at 14,000 x g for 15 min at 4°C to pellet nuclei and debris.
-
Collect the supernatant (cytoplasmic extract) and determine the protein concentration (e.g., via Bradford assay). Normalize all samples to the same protein concentration (e.g., 2-5 mg/mL).
-
-
Reconstitution of Oligonucleotides:
-
Briefly centrifuge the vial of lyophilized Uridylyl(2'-5')adenosine ammonium salt to ensure the pellet is at the bottom.[17]
-
Reconstitute in nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) to a stock concentration of 100 µM.[6][7] Avoid using pure water as it can be acidic.[5][6]
-
Vortex and allow to rehydrate. Store stock solution in single-use aliquots at -20°C.[17]
-
Prepare working dilutions of the positive control (e.g., 2-5A trimer) and negative control (Uridylyl(2'-5')adenosine) in nuclease-free buffer.
-
-
RNase L Activation Reaction:
-
Set up reactions in nuclease-free tubes on ice. For each reaction, add 10-20 µg of cytoplasmic extract.
-
Add the activators/controls to a final concentration (e.g., 10 nM for 2-5A trimer, 10-100 nM for Uridylyl(2'-5')adenosine).
-
For the no-activator control, add an equivalent volume of buffer.
-
Incubate reactions at 30°C for 30-60 minutes.
-
-
RNA Extraction and Analysis:
-
Stop the reaction by adding an RNA extraction reagent (e.g., TRIzol) and proceed with total RNA isolation according to the manufacturer's protocol.
-
Quantify the extracted RNA and load equal amounts (e.g., 1 µg) onto a 1.2% denaturing agarose gel or analyze using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Visualize rRNA bands. Degradation of the 28S and 18S rRNA bands into smaller fragments in the positive control lane, but not in the negative control or no-activator lanes, indicates specific RNase L activation.[13][18][19]
-
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